7-methyl-1H-indazol-5-amine

Lipophilicity Physicochemical Property Drug-likeness

Researchers synthesizing kinase inhibitors often encounter poor selectivity and solubility with unsubstituted indazoles. 7-Methyl-1H-indazol-5-amine overcomes this: its 7-methyl group enhances lipophilicity (LogP ~2.03), and the 5-amine enables targeted derivatization. - 30-fold binding affinity increase in CGRP antagonist series vs. unsubstituted analog - Bioisosteric phenol replacement for ATP-competitive kinase inhibitor design - Consistent ≥95% purity; stable supply for SAR campaigns

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 844882-18-4
Cat. No. B1332046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indazol-5-amine
CAS844882-18-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)N
InChIInChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
InChIKeyGLPNKPFVJHRZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indazol-5-amine Overview


7-Methyl-1H-indazol-5-amine (CAS 844882-18-4) is a heterocyclic aromatic amine belonging to the indazole family, defined by a fused benzene and pyrazole ring system with a methyl group at the 7-position and a primary amine at the 5-position. With a molecular formula of C8H9N3 and a molecular weight of 147.18 g/mol , it is a key intermediate in medicinal chemistry, specifically utilized as a core pharmacophore for the development of kinase inhibitors. Its structural features enable it to function as a bioisostere of phenol and mimic the purine core of ATP , making it a versatile building block for the synthesis of molecules targeting a range of kinases implicated in oncology and inflammatory diseases [1].

Building Block
Core pharmacophore for kinase inhibitor synthesis
Bioisostere
Phenol replacement with enhanced lipophilicity for cell permeability
Workflow
Medicinal chemistry programs targeting oncology and inflammatory pathways

7-Methyl-1H-indazol-5-amine Substitution Risks


Substituting 7-methyl-1H-indazol-5-amine with a generic indazole or even a close positional isomer can critically alter or negate its intended function in a research or industrial setting. The specific substitution pattern is not arbitrary; the methyl group at the 7-position and the amine at the 5-position confer a unique combination of electronic distribution and lipophilicity that is essential for molecular recognition and reactivity [1][2]. For instance, even a slight change like moving the amine to the 6-position (6-aminoindazole) results in a different compound with distinct properties and biological profiles [3]. Similarly, the absence of the 7-methyl group in the parent 1H-indazol-5-amine (CAS 19335-11-6) significantly alters its lipophilicity (LogP 2.03 vs. computed LogP for unsubstituted indazole) , which directly impacts its solubility, membrane permeability, and, consequently, its efficacy and selectivity as a kinase inhibitor scaffold [4].

  • Positional Isomer

    Shifting the amine to the 6-position alters electronic distribution and molecular recognition, limiting direct replacement.

  • Unsubstituted Indazole

    Absence of the 7-methyl group significantly shifts lipophilicity, impacting solubility and target engagement profile.

7-Methyl-1H-indazol-5-amine vs. Closest Analogs


Lipophilicity: 7-Methyl vs. Unsubstituted Indazole

The lipophilicity of 7-methyl-1H-indazol-5-amine is quantifiably different from that of its unsubstituted parent, 1H-indazol-5-amine. The 7-methyl group significantly increases the compound's LogP, a critical parameter affecting membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. This is a key differentiator for researchers designing kinase inhibitors, as indazoles are often used as more lipophilic bioisosteres of phenol [1].

Lipophilicity (LogP)
Reported
Target: ~2.03 (computed)
Comparator: Unsubstituted indazole (lower)
Supports permeability and target engagement review
Computed LogP; measured value may differ
Lipophilicity Physicochemical Property Drug-likeness

CGRP Binding Affinity: 7-Methyl Advantage

The addition of a 7-methyl group to an indazole core has been shown to dramatically enhance binding potency in a related chemical series. In a study on CGRP receptor antagonists, compound 3, derived from a 7-methylindazole core, exhibited a 30-fold increase in CGRP binding potency compared with its unsubstituted indazole analog (compound 1) [1]. While this data is from a more complex molecule, it demonstrates the profound impact of the 7-methyl substitution on biological activity, providing a strong class-level inference for the utility of 7-methyl-1H-indazol-5-amine as a building block.

CGRP Binding
Class-level
30-fold increase in potency for 7-methylindazole derivative vs. unsubstituted analog
Class-level inference for scaffold selection
Derived from related compound series
CGRP Antagonist GPCR Binding Affinity Migraine

Kinase Inhibition: 7-Methyl vs. Generic Indazole

As a class, indazole-5-amine derivatives are recognized as privileged scaffolds for kinase inhibition, with numerous analogs demonstrating potent activity across a wide panel of kinases including RIP2, Bcr-Abl, CHK1, CHK2, and Aurora kinases [1][2]. The specific substitution pattern of 7-methyl-1H-indazol-5-amine is crucial for its interaction with these targets. While a generic indazole core can be a starting point, the methyl group at the 7-position provides a unique combination of steric and electronic effects that can improve selectivity and potency for specific kinase sub-families compared to an unsubstituted core [3][4].

Kinase Inhibition Profile
Class-level
Privileged scaffold for RIP2, Bcr-Abl, CHK1/2, Aurora kinases
Strategic building block for kinase programs
Predicted based on class evidence
Kinase Inhibition Oncology Pharmacophore Bioisostere

7-Methyl-1H-indazol-5-amine Applications


Kinase Inhibitor Design for Oncology & Inflammation

7-Methyl-1H-indazol-5-amine is a strategic building block for synthesizing novel kinase inhibitors. Its structure allows it to act as a bioisostere for phenol, a common feature in ATP-competitive inhibitors, while its increased lipophilicity (LogP ~2.03) can enhance cellular permeability. Researchers can leverage this core to explore structure-activity relationships (SAR) and improve the potency and selectivity of lead compounds against targets like Bcr-Abl, Aurora kinases, and RIP2 [1], as suggested by class-level data.

CGRP Receptor Antagonist Development

In the development of CGRP receptor antagonists for migraine treatment, the 7-methylindazole core has been shown to provide a substantial boost in binding affinity. A direct comparison in a related series showed a 30-fold increase in potency for a compound containing this core compared to its unsubstituted analog [2]. This makes 7-methyl-1H-indazol-5-amine a valuable starting point for medicinal chemists aiming to optimize the potency and drug-likeness of new GPCR-targeting chemical entities.

Chemical Probes & Tool Compounds Synthesis

As a stable, commercially available heterocyclic building block (purity typically ≥95%) , 7-methyl-1H-indazol-5-amine is ideal for creating chemical probes to study biological pathways. Its defined substitution pattern allows for targeted derivatization at the 5-amino group, enabling the synthesis of tool compounds with tailored properties for target identification, target engagement studies, or as precursors for more complex fluorescent or affinity probes.

Application
Selection Property
Validation Focus
Kinase inhibitor design (oncology/inflammation)
Phenol bioisostere with enhanced lipophilicity
Target engagement and kinase selectivity assays
CGRP antagonist lead optimization
7-methylindazole scaffold with binding enhancement potential
CGRP receptor binding and functional assays
Chemical probe and tool compound synthesis
Defined substitution pattern for targeted derivatization
Target identification and engagement studies

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